1-(1H-indole-3-carbonyl)piperidin-4-ol
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Overview
Description
1-(1H-indole-3-carbonyl)piperidin-4-ol is a compound that features an indole moiety linked to a piperidine ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the indole nucleus in various bioactive compounds makes it a significant structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indole-3-carbonyl)piperidin-4-ol typically involves the reaction of indole-3-carboxylic acid with piperidin-4-ol under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1-(1H-indole-3-carbonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
1-(1H-indole-3-carbonyl)piperidin-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1H-indole-3-carbonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(1H-indole-3-carbonyl)piperidine: Lacks the hydroxyl group on the piperidine ring.
1-(1H-indole-3-carbonyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group on the piperidine ring.
Uniqueness
1-(1H-indole-3-carbonyl)piperidin-4-ol is unique due to the presence of both the indole moiety and the hydroxyl group on the piperidine ring. This combination allows for specific interactions with biological targets and enhances its potential therapeutic applications .
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C14H16N2O2/c17-10-5-7-16(8-6-10)14(18)12-9-15-13-4-2-1-3-11(12)13/h1-4,9-10,15,17H,5-8H2 |
InChI Key |
SQPYTEFNYALQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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